![molecular formula C24H28N2S4 B12582601 1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene CAS No. 223800-33-7](/img/structure/B12582601.png)
1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene is an organic compound with the molecular formula C28H32N2S4 This compound is characterized by its unique structure, which includes two pyridyl groups attached to a benzene ring, each substituted with methylthiomethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-bis(methylthiomethyl)-4-pyridyl derivatives.
Coupling Reaction: These derivatives are then coupled with a benzene ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Reaction Conditions: The reactions are usually carried out under inert atmosphere conditions (e.g., nitrogen or argon) and require specific solvents like toluene or dimethylformamide (DMF). The temperature and reaction time vary depending on the specific protocol used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
化学反応の分析
Types of Reactions
1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridyl or benzene ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
科学的研究の応用
1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the development of advanced materials, such as organic semiconductors and sensors.
作用機序
The mechanism of action of 1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and physical properties. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems.
類似化合物との比較
Similar Compounds
1,4-Bis(methylthio)benzene: A simpler analog with only methylthio groups attached to the benzene ring.
1,4-Bis(methylthiomethyl)benzene: Similar structure but lacks the pyridyl groups.
1,4-Bis[2-(4-pyridyl)ethenyl]benzene: Contains pyridyl groups but with different substituents.
Uniqueness
1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene is unique due to the presence of both pyridyl and methylthiomethyl groups, which confer distinct chemical reactivity and potential applications. Its ability to form stable coordination complexes with metal ions sets it apart from other similar compounds.
特性
CAS番号 |
223800-33-7 |
|---|---|
分子式 |
C24H28N2S4 |
分子量 |
472.8 g/mol |
IUPAC名 |
4-[4-[2,6-bis(methylsulfanylmethyl)pyridin-4-yl]phenyl]-2,6-bis(methylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C24H28N2S4/c1-27-13-21-9-19(10-22(25-21)14-28-2)17-5-7-18(8-6-17)20-11-23(15-29-3)26-24(12-20)16-30-4/h5-12H,13-16H2,1-4H3 |
InChIキー |
GPXIWKUAVIHMEH-UHFFFAOYSA-N |
正規SMILES |
CSCC1=CC(=CC(=N1)CSC)C2=CC=C(C=C2)C3=CC(=NC(=C3)CSC)CSC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



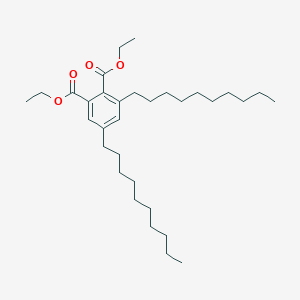
![N-[1-(Cyclohexylamino)-1-oxo-2-butanyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B12582527.png)
![8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B12582530.png)


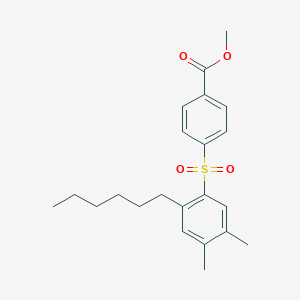
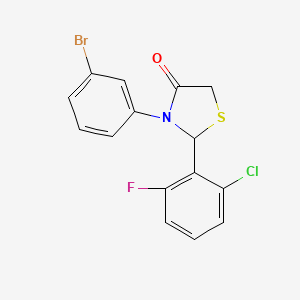
![2-[(Prop-2-en-1-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12582566.png)
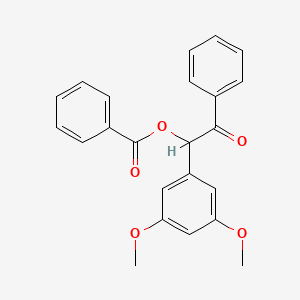
![3-Hydroxy-4-[(2-hydroxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12582573.png)
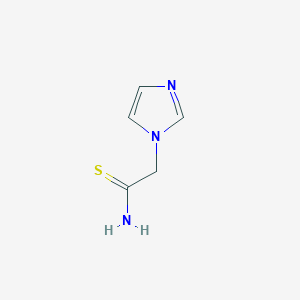
![N~1~-(2,2-Diphenylethyl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine](/img/structure/B12582585.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B12582594.png)
